molecular formula C9H16O2 B13618309 2-(Propan-2-yl)hex-3-enoic acid

2-(Propan-2-yl)hex-3-enoic acid

Cat. No.: B13618309
M. Wt: 156.22 g/mol
InChI Key: YIEVUDPTQWVHBJ-AATRIKPKSA-N
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Description

2-(Propan-2-yl)hex-3-enoic acid (IUPAC name: (3E)-2-isopropyl-3-hexenoic acid) is a branched unsaturated carboxylic acid with the molecular formula C₉H₁₆O₂ and a molecular mass of 156.225 g/mol . Its structure features a six-carbon chain with a double bond at the 3-position (E-configuration) and an isopropyl group at the 2-position. The compound’s stereochemistry and functional groups influence its physicochemical properties, such as acidity, solubility, and intermolecular interactions like hydrogen bonding .

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(E)-2-propan-2-ylhex-3-enoic acid

InChI

InChI=1S/C9H16O2/c1-4-5-6-8(7(2)3)9(10)11/h5-8H,4H2,1-3H3,(H,10,11)/b6-5+

InChI Key

YIEVUDPTQWVHBJ-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/C(C(C)C)C(=O)O

Canonical SMILES

CCC=CC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)hex-3-enoic acid can be achieved through several methods. One common approach involves the selective hydrogenation of sorbic acid (hexa-2,4-dienoic acid) using a homogeneous ruthenium catalyst. This method allows for the selective hydrogenation of the conjugated double bonds in sorbic acid to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using specialized catalysts and reaction conditions. The use of homogeneous ruthenium catalysts in a controlled environment ensures high selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)hex-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used in substitution reactions to form esters, amides, and other derivatives.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated carboxylic acids.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-(Propan-2-yl)hex-3-enoic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)hex-3-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The double bond in the carbon chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between 2-(Propan-2-yl)hex-3-enoic acid and selected analogues:

Compound Name Molecular Formula Substituents Double Bond Position/Configuration Key Features
This compound C₉H₁₆O₂ Isopropyl (C-2) C3 (E) Branched, unsaturated, carboxylic acid
3-Hexenoic acid C₆H₁₀O₂ None C3 (E/Z) Linear, unsaturated, less steric bulk
2-Isopropylhexanoic acid C₉H₁₈O₂ Isopropyl (C-2) None (saturated) Branched, saturated, higher flexibility
4-Methylhex-3-enoic acid C₇H₁₂O₂ Methyl (C-4) C3 (E/Z) Linear, unsaturated, shorter chain
Discussion:
  • Unsaturation: The C3 double bond (E-configuration) may lower melting points compared to saturated counterparts (e.g., 2-isopropylhexanoic acid) due to reduced molecular packing efficiency .
  • Acidity : The carboxylic acid group (pKa ~4.8–5.0, typical for fatty acids) is influenced by resonance stabilization. The electron-withdrawing effect of the double bond may slightly enhance acidity relative to saturated analogues, though experimental data are lacking in the provided evidence.

Hydrogen Bonding and Crystallography

Carboxylic acids form strong hydrogen bonds, often leading to dimerization in crystals. The isopropyl group in this compound may disrupt extended hydrogen-bonding networks observed in simpler acids like 3-hexenoic acid, resulting in distinct crystal packing motifs .

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